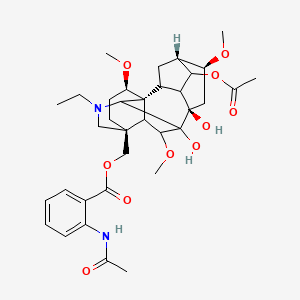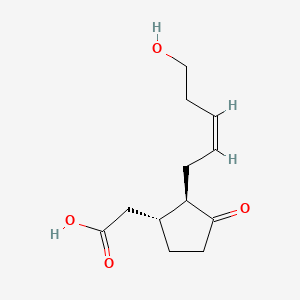
12-Hydroxyjasmonic acid
Overview
Description
12-Hydroxyjasmonic acid is a metabolite of jasmonic acid . It is a plant-produced aromatic compound related to plant growth, development, and stress response . It is a derivative of jasmonic acid with similar biological activity .
Synthesis Analysis
12-Hydroxyjasmonic Acid Glucoside is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman . The leaf closure of isolated Samanea pinnae is induced upon stereospecific recognition of (−)-LCF, but not by its enantiomer, (+)- ent -LCF, and that the nonglucosylated derivative, (−)-12-hydroxyjasmonic acid also displays weak activity .Molecular Structure Analysis
The chemical formula of 12-Hydroxyjasmonic acid is C12H18O4 . Its exact mass is 226.12 and its molecular weight is 226.270 .Chemical Reactions Analysis
In bioassays related to leaf movement, all other jasmonates tested were inactive, including jasmonic acid (JA) and the potent derivates JA-isoleucine and coronatine . By contrast, (−)-LCF and (−)-12-hydroxyjasmonic acid were completely inactive with respect to activation of typical JA responses .Physical And Chemical Properties Analysis
The elemental analysis of 12-Hydroxyjasmonic acid is C, 63.70; H, 8.02; O, 28.28 .Scientific Research Applications
Plant Growth Regulation
Jasmonates, including 12-Hydroxyjasmonic acid, are ubiquitously occurring plant growth regulators with high structural diversity that mediate numerous developmental processes and stress responses . They play important roles in controlling growth, development, and responses to environmental changes in higher plants .
Leaf-Closing Movement
12-Hydroxyjasmonic acid has been identified as a bioactive metabolite, leaf-closing factor (LCF), which induced nyctinastic leaf closure of Samanea saman . Leaf closure of isolated Samanea pinnae is induced upon stereospecific recognition of (-)-LCF .
Protoplast Shrinkage
Rapid and cell type-specific shrinkage of extensor motor cell protoplasts was selectively initiated upon treatment with (-)-LCF . However, flexor motor cell protoplasts did not respond .
Reactive Oxygen Species (ROS) Accumulation
The effect of 12-Hydroxyjasmonic acid on the cytosolic ROS accumulation of extensor motor cell protoplasts could be replicated by 100 µM H2O2 . JAG-induced ROS accumulation is involved in leaf-close movement in Samanea saman .
Tuber Induction
12-Hydroxyjasmonic acid, also known as tuberonic acid, was first isolated from Solanum tuberosum and was shown to have tuber-inducing properties .
Jasmonic Acid Signaling Pathways
12-Hydroxyjasmonic acid exerts its leaf-closing activity through a mechanism independent of the COI1-JAZ module . This points to the existence of at least two separate JA signaling pathways in S. saman .
Mechanism of Action
Target of Action
The primary target of 12-Hydroxyjasmonic acid is the leaf-closing movement in plants, specifically in Samanea saman . This compound acts as a COI1-JAZ-independent activator , which means it operates independently of the COI1-JAZ module that is typically involved in jasmonate signaling .
Mode of Action
The mode of action of 12-Hydroxyjasmonic acid involves stereospecific recognition . The nonglucosylated derivative, (−)-12-hydroxyjasmonic acid, also displays weak activity . Rapid and cell type-specific shrinkage of extensor motor cell protoplasts is selectively initiated upon treatment with (−)-LCF .
Biochemical Pathways
The biochemical pathway of 12-Hydroxyjasmonic acid involves the jasmonate metabolic pathway . The first step in this pathway is the conversion of jasmonic acid to 12-oxo-phytodienoic acid (12-OPDA), which is then translocated from chloroplasts via JASSY proteins and penetrates into peroxisome via CTS channels where it is reduced to 3-oxo-2 (29 [Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC:8) . The amidohydrolases IAR3 and ILL6 contribute to jasmonoyl-isoleucine hormone turnover and generate 12-hydroxyjasmonic acid upon wounding in Arabidopsis leaves .
Result of Action
The result of the action of 12-Hydroxyjasmonic acid is the induction of leaf-closing movement in plants saman and lima bean (Phaseolus lunatus) .
Action Environment
The action of 12-Hydroxyjasmonic acid is influenced by environmental factors. For instance, the compound induces leaf-closing movement in plants, a process that is mediated by rapid potassium fluxes initiated by the opening of potassium-permeable channels . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental conditions that affect these channels.
Safety and Hazards
The safety data sheet of 12-Hydroxyjasmonic acid indicates that it is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, immediate medical attention is required .
Future Directions
The existence of at least two separate JA signaling pathways in S. saman and that 12- O -β- d -glucopyranosyljasmonic acid exerts its leaf-closing activity through a mechanism independent of the COI1-JAZ module has been pointed out . This opens up new avenues for research into the diverse roles and mechanisms of action of jasmonates in plant physiology .
properties
IUPAC Name |
2-[(1R,2R)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGFUGXQKMEMOO-BSANDHCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420561 | |
| Record name | 12-hydroxyjasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxyjasmonic acid | |
CAS RN |
140631-27-2 | |
| Record name | 12-hydroxyjasmonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40420561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide](/img/structure/B1664445.png)
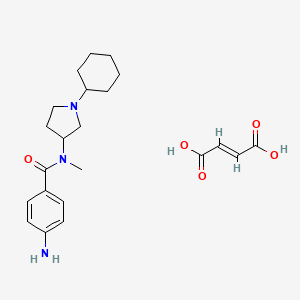
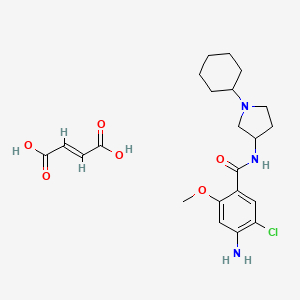

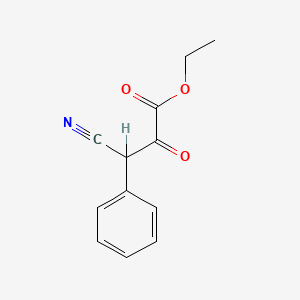
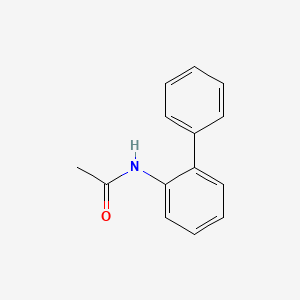
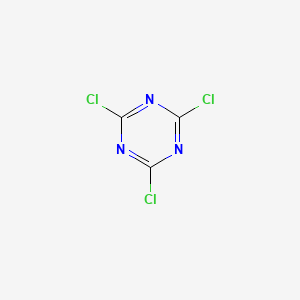
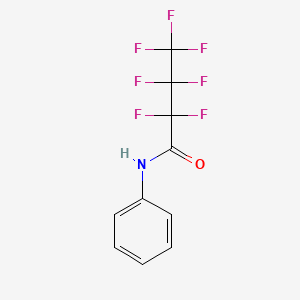
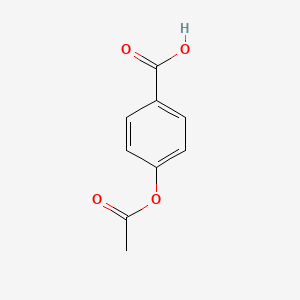

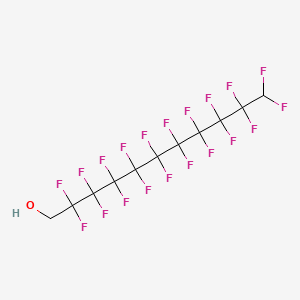
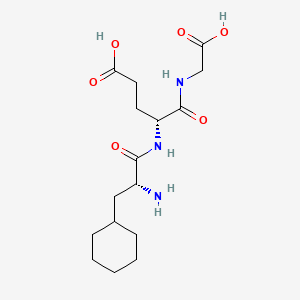
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
